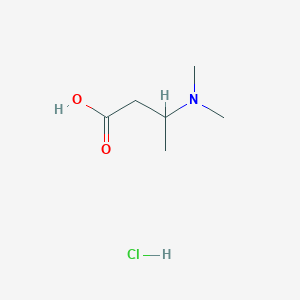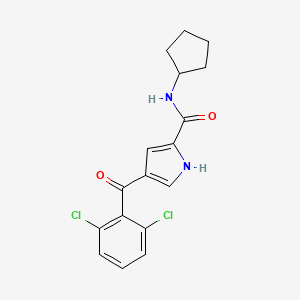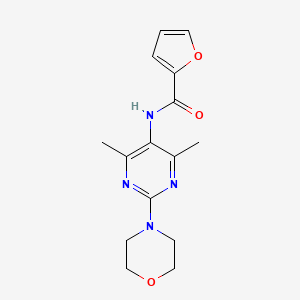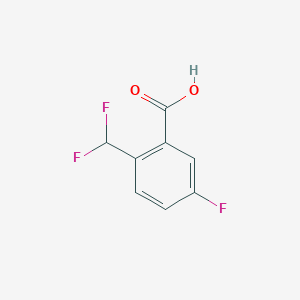![molecular formula C11H13NO B2392693 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one CAS No. 65645-83-2](/img/structure/B2392693.png)
2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azatricyclo[7300,3,7]dodeca-1(9),3(7)-dien-8-one is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one typically involves multistep organic reactions. One common method includes the condensation of specific precursors under controlled conditions to form the tricyclic core. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine
- 12,12-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine
Uniqueness
2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-3-1-5-9(7)12-10-6-2-4-8(10)11/h1-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIQDVBTSVORNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C(C2=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392618.png)

![1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2392620.png)
![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)




![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)
